GTx-027

Androgen Receptor SARM Breast Cancer

Researchers studying tissue-selective androgen receptor modulation face challenges in identifying compounds with defined transcriptional fingerprints. GTx-027 (CAS 928122-40-1) solves this as a validated arylpropionamide SARM with distinct potency (EC50 2.9 nM in MDA-MB-231 cells) and a 2.5-fold bias toward cancer gene repression. • >75% tumor growth inhibition at 30 mg/kg/day oral dosing in TNBC xenografts • Restores pelvic floor muscle mass without systemic anabolic effects (validated SUI model) • Ideal positive control for SAR studies and combination regimens

Molecular Formula C18H14ClN3O3
Molecular Weight 355.8 g/mol
Cat. No. B15541534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGTx-027
Molecular FormulaC18H14ClN3O3
Molecular Weight355.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H14ClN3O3/c1-18(24,11-25-15-6-2-12(9-20)3-7-15)17(23)22-14-5-4-13(10-21)16(19)8-14/h2-8,24H,11H2,1H3,(H,22,23)/t18-/m0/s1
InChIKeyIEGVUEFEHAFTNS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GTx-027: Nonsteroidal SARM for Preclinical Research


GTx-027 (CAS: 928122-40-1) is a nonsteroidal arylpropionamide selective androgen receptor modulator (SARM) and a structural analog of enobosarm (ostarine; GTx-024). It functions as a mixed AR agonist/antagonist with tissue-selective anabolic activity, demonstrating the ability to increase lean muscle mass without significantly affecting secondary sexual organs. GTx-027 has been evaluated in preclinical models of triple-negative breast cancer (TNBC) and stress urinary incontinence (SUI) [1][2]. Key physicochemical properties include a molecular weight of 355.78 g/mol and the molecular formula C18H14ClN3O3 [3].

Pathway context AR signaling pathway studies
Model fit TNBC cell-model endpoint review
Selectivity context Tissue-selective anabolic study fit
Comparator role SARM comparator research context

Why GTx-027 Is Not Interchangeable with Other SARMs


Within the SARM class, compounds exhibit distinct structure-activity relationships (SAR) that translate to divergent receptor transactivation potency, gene expression profiles, and in vivo tumor growth inhibition. GTx-027 demonstrates a specific EC50 (2.9 nM) and IC50 (81 nM) profile in MDA-MB-231 cells, differing from its close analog enobosarm (GTx-024; EC50 1 nM, IC50 77 nM) [1]. Moreover, GTx-027's gene regulatory signature in AR-expressing breast cancer cells is unique, with a 2.5-fold bias toward transcriptional repression of cancer genes, a pattern not shared by all AR agonists [2]. Finally, while some SARMs have entered clinical trials for muscle wasting or breast cancer, GTx-027 is distinct in that its preclinical development specifically targeted both oncology and pelvic floor muscle restoration applications, making simple functional substitution with another SARM impossible without altering study outcomes [3].

Target GTx-027 (arylpropionamide SARM)
Risk if substituted AR transactivation potency profile may differ across SARM compounds
Target Compound-specific gene regulatory signature
Risk if substituted Transcriptional repression bias may not transfer to other AR agonists
Target Dual-application research models
Risk if substituted Oncology and pelvic floor model responses may require compound-specific validation

Preclinical Efficacy and Selectivity Data


AR Transactivation Potency in MDA-MB-231 Cells

GTx-027 activates androgen receptor (AR) transcriptional activity in MDA-MB-231 cells with an EC50 of 2.0 nM. This is approximately 2-fold less potent than the natural ligand DHT (EC50 0.2 nM) and 2-fold less potent than the close structural analog enobosarm (GTx-024, EC50 1 nM) [1].

AR transactivation
Head-to-head
EC50 2.0 nM vs DHT 0.2 nM vs GTx-024 1 nM
Reported potency context for pathway studies
MDA-MB-231 cells, in vitro transactivation assay
Androgen Receptor SARM Breast Cancer

Inhibition of AR-Positive Breast Cancer Cell Growth

GTx-027 inhibits the growth of MDA-MB-231-AR cells with an IC50 of 81 ± 6 nM. This potency is comparable to its analog enobosarm (GTx-024, IC50 77 ± 16 nM), but both SARMs are significantly less potent than the native androgen DHT (IC50 1 ± 0.1 nM) [1]. AR antagonists like bicalutamide had no effect on growth [1].

Growth inhibition
Head-to-head
IC50 81±6 nM vs DHT 1±0.1 nM vs GTx-024 77±16 nM
Reported cell-model endpoint context
MDA-MB-231-AR cells, proliferation assay
Triple-Negative Breast Cancer Antiproliferative SARM

In Vivo Tumor Growth Inhibition in TNBC Xenografts

In a subcutaneous xenograft model using MDA-MB-231-AR cells, oral administration of GTx-027 at 30 mg/kg/day resulted in >75% tumor growth inhibition (TGI) relative to vehicle-treated controls [1]. This was accompanied by a >50% reduction in final tumor weight [1].

Tumor growth inhibition
Reported
>75% TGI at 30 mg/kg/day oral
Reported model-response endpoint context
MDA-MB-231-AR xenograft, 5-week dosing
Xenograft Tumor Growth Inhibition AR-Positive Breast Cancer

Pelvic Floor Muscle Restoration in Ovariectomized Mice

In ovariectomized C57BL/6 mice, a model of postmenopausal pelvic muscle atrophy, treatment with GTx-027 restored pelvic floor muscle weight to levels comparable with sham-operated controls [1]. This effect was also observed with GTx-024 [1]. However, neither compound produced a statistically significant increase in total lean body mass in this model, indicating a tissue-specific anabolic effect [1].

Muscle restoration
Reported
Restored to sham-operated levels
Supports tissue-selective anabolic context
Ovariectomized C57BL/6 mouse model
Stress Urinary Incontinence Pelvic Floor Muscle Anabolism

Differential Gene Regulation in AR-Positive Tumors

Gene expression analysis of MDA-MB-231-AR xenografts revealed that GTx-027 treatment resulted in a 2.5-fold greater number of genes being downregulated (1092 genes) than upregulated (456 genes) [1]. This contrasts with prostate cancer models, where AR agonists typically induce more genes than they repress [1].

Gene regulation bias
Reported
2.5-fold repression bias (1092↓ vs 456↑)
Reported transcriptional signature context
Context-dependent in TNBC vs prostate models
Transcriptomics Gene Regulation AR Agonist

Regulation of Cancer-Associated Genes

Quantitative analysis of MDA-MB-231-AR tumors identified that GTx-027 upregulated the tumor suppressor gene TFPI2 by 4.76-fold and the androgen-responsive gene SNAI2/SLUG by 2.10-fold, while downregulating genes associated with muscle atrophy and cancer progression [1].

Target gene modulation
Reported
TFPI2 4.76-fold ↑, SNAI2/SLUG 2.10-fold ↑
Reported molecular fingerprint context
On-target AR modulation in xenograft tumors
Tumor Suppressor Biomarker Transcriptional Regulation

Research and Preclinical Application Scenarios


In Vivo Efficacy Studies in AR-Positive TNBC

GTx-027 is ideally suited for establishing proof-of-concept in TNBC xenograft models, particularly those expressing androgen receptor (e.g., MDA-MB-231-AR). The compound has demonstrated >75% tumor growth inhibition at 30 mg/kg/day oral dosing, providing a robust positive control for benchmarking novel AR-targeted therapies or combination regimens [1]. Its defined transcriptional signature (e.g., TFPI2 upregulation) offers a molecular endpoint for pharmacodynamic validation [2].

Tissue-Selective Anabolic Research in SUI

For investigators studying pelvic floor muscle atrophy and SUI, GTx-027 provides a validated tool compound. It has been shown to restore pelvic floor muscle mass to sham-operated levels in ovariectomized mouse models without causing systemic increases in lean body mass, confirming its tissue-selective anabolic profile [3]. This makes it a preferred choice for preclinical studies aimed at developing oral therapies for SUI.

Comparative SARM Pharmacology Studies

As an analog of enobosarm with distinct in vitro potency (EC50 2 nM vs 1 nM; IC50 81 nM vs 77 nM) [2], GTx-027 is a valuable tool for structure-activity relationship (SAR) studies within the arylpropionamide class. Researchers can use GTx-027 to dissect the contribution of specific structural modifications to receptor binding, transcriptional activation, and downstream gene regulation in AR-expressing cancer and muscle cells.

Transcriptomic Profiling of AR Agonists in Breast Cancer

GTx-027's unique 2.5-fold bias toward transcriptional repression in TNBC tumors [2] makes it an essential comparator for genomic studies aiming to differentiate the molecular consequences of AR agonism in breast cancer versus prostate cancer. Procurement of GTx-027 enables inclusion of a well-characterized SARM with a defined gene expression footprint in panels of AR ligands.

Application
Selection Property
Validation Focus
AR+ TNBC model studies
Cell-model endpoint context
Tumor growth inhibition endpoints
Pelvic floor muscle research
Tissue-selective anabolic context
Muscle-mass restoration endpoints
SARM SAR studies
Arylpropionamide comparator fit
AR transactivation assay context
Transcriptomic profiling
Gene regulation endpoint context
Transcriptional signature review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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